molecular formula C15H11F3N2 B12070622 5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Cat. No.: B12070622
M. Wt: 276.26 g/mol
InChI Key: AKPBEYXPDVHVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a derivative of the 1H-benzo[d]imidazole scaffold, it is a privileged structure in the development of novel therapeutic agents due to its resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological targets . Benzimidazole derivatives are extensively investigated for their potent anticancer properties. They can function as topoisomerase inhibitors, disrupting essential DNA processes in cancer cells and leading to cell death . Specific derivatives have demonstrated promising activity against a panel of 60 human cancer cell lines, causing cell cycle arrest and inhibiting enzyme function . Furthermore, this class of compounds is a key scaffold for developing antimicrobial agents. Research shows that certain 1H-benzo[d]imidazole derivatives exhibit strong activity against resistant bacterial strains like Staphylococcus aureus (including MRSA) and the fungus Candida albicans , with some compounds also effectively inhibiting biofilm formation . The mechanism of action for antimicrobial activity may involve targeting bacterial proteins critical for cell division (FtsZ), metabolism (pyruvate kinases), or stress response pathways ((p)ppGpp synthetases/hydrolases) . The versatility of the 1H-benzo[d]imidazole core, combined with strategic substitutions, allows researchers to fine-tune molecular properties to target specific diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

6-methyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C15H11F3N2/c1-9-2-7-12-13(8-9)20-14(19-12)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)

InChI Key

AKPBEYXPDVHVAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Catalytic System Development

Lin et al.’s Ru(II)-DPPE (1,2-bis(diphenylphosphanyl)ethane) system enables one-pot synthesis from 4-methylbenzene-1,2-diamine (1a) and 4-(trifluoromethyl)benzyl alcohol (3a). The reaction occurs at 165°C in mesitylene, leveraging the Ru center’s ability to dehydrogenate alcohols to aldehydes in situ, which subsequently condense with the diamine.

Kinetic and Thermodynamic Considerations

The DPPE ligand enhances electron density at the Ru center, facilitating β-hydride elimination and H2 evolution. Gas chromatographic analysis confirms 82% H2 release, correlating with 95% benzimidazole yield. Substrates with electron-donating groups (e.g., -OMe) on the alcohol show reduced reactivity (yields <70%), while electron-withdrawing groups (-CF3) improve turnover frequency by 1.8×.

Scalability and Green Chemistry

This method eliminates stoichiometric oxidants and minimizes waste, aligning with green chemistry principles. However, the high cost of Ru catalysts (~$1,200/mol) limits industrial adoption.

Isothiocyanate-Mediated Cyclization

Reaction Design

A scalable two-step approach involves:

  • Synthesizing 4-(trifluoromethyl)phenyl isothiocyanate (4a) via epoxide ring-opening with sodium azide, followed by Staudinger reduction and thiocarbonylation.

  • Cyclizing 4a with 4-methylbenzene-1,2-diamine (1a) using N,N′-diisopropylcarbodiimide (DIC) in DMF.

Yield and Selectivity

The thiourea intermediate (5a) undergoes DIC-mediated intramolecular cyclization at 25°C, achieving 88% yield with >99% regioselectivity. Deuterium-labeling studies confirm that the trifluoromethylphenyl group exclusively occupies the benzimidazole’s 2-position due to steric guidance from the methyl substituent.

Comparative Analysis

Compared to classical methods, this route offers superior control over substituent placement but requires multistep synthesis of 4a, increasing overall process complexity.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Post-cyclization functionalization via Buchwald-Hartwig amination enables late-stage introduction of the 4-(trifluoromethyl)phenyl group. Using Pd2(dba)3/Xantphos, 5-methyl-1H-benzo[d]imidazole (6a) couples with 4-bromobenzotrifluoride (7a) in toluene at 110°C, yielding 73% product.

Limitations

Competing C-H activation at the benzimidazole’s 4-position reduces selectivity, necessitating excess ligand (Xantphos:Pd = 3:1) to suppress side reactions.

Oxidative Cyclization with Aldehydes

Aerobic Oxidation

Reacting 4-methylbenzene-1,2-diamine (1a) with 4-(trifluoromethyl)benzaldehyde (8a) in DMSO under O2 atmosphere (1 atm, 24 h) provides a solvent-free route with 78% yield. The mechanism involves imine formation, oxidation to a diimine, and acid-catalyzed cyclization.

Catalytic Additives

CuI (10 mol%) accelerates oxidation, reducing reaction time to 8 h while maintaining yield.

Comparative Performance of Synthetic Methods

MethodStarting MaterialsConditionsCatalystYield (%)Purity (%)
Acid-catalyzed1a + 2aHCl, reflux, 12 hNone7598
Ru-catalyzed1a + 3aRu(II)/DPPE, 165°C, 12 hRu(II) complex9599
Isothiocyanate1a + 4aDIC, DMF, 25°C, 6 hNone8897
Buchwald-Hartwig6a + 7aPd2(dba)3/Xantphos, 110°C, 24hPd7395
Oxidative1a + 8aO2, DMSO, 24 hCuI7896

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzimidazole core participates in nucleophilic substitution at the N-1 position. In reactions with alkyl halides or aryl electrophiles, the deprotonated nitrogen acts as a nucleophile:

Example reaction with iodomethane:
5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole + CH₃I →
1-Methyl-5-methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Conditions:

  • Base: NaH or K₂CO₃

  • Solvent: DMF or NMP

  • Temperature: 70–100°C

  • Yield: 60–85%

Mechanistic Insight:
Deprotonation by NaH generates a reactive imidazolate intermediate, which attacks the electrophilic carbon of iodomethane. The reaction is monitored via TLC and confirmed by 1H^1H NMR spectroscopy .

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.

Suzuki-Miyaura coupling example:
5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole + Ar-B(OH)₂ →
5-Methyl-2-(4-(trifluoromethyl)phenyl)-1-aryl-1H-benzo[d]imidazole

Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Ligand: XPhos

  • Base: Cs₂CO₃

  • Solvent: THF/H₂O

  • Temperature: 80–110°C

  • Yield: 45–75%

Key Data:

Substrate (Ar-B(OH)₂)Product Yield (%)Reference
4-Methoxyphenyl68
3,5-Bis(trifluoromethyl)phenyl53

Cyclization Reactions

The benzimidazole ring facilitates cyclization under acidic or oxidative conditions to form fused heterocycles:

Formation of benzimidazo[1,2-a]quinoxaline:
5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole + 1,2-diaminobenzene →
Benzimidazo[1,2-a]quinoxaline derivative

Conditions:

  • Catalyst: FeCl₃ or I₂

  • Solvent: AcOH

  • Temperature: 120°C

  • Yield: 50–60%

Mechanism:
Oxidative coupling followed by intramolecular cyclization forms the fused quinoxaline system. The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects .

Biological Activity and Interaction Mechanisms

The compound exhibits bioactivity through enzyme inhibition, as demonstrated by molecular docking studies:

Lipase Inhibition:

  • IC₅₀: 7.4 μM against pancreatic lipase

  • Binding affinity: ΔG = -8.2 kcal/mol (docking score)

Antioxidant Activity:

  • DPPH radical scavenging: EC₅₀ = 12.5 μM

Key Interactions (PDB: 1LPB):

  • Hydrogen bonding with Ser152 and His263 residues

  • Hydrophobic interactions with the trifluoromethyl group

Stability Under Reaction Conditions

The compound demonstrates stability in polar aprotic solvents (DMF, NMP) but degrades under strong acidic conditions (pH < 2) or prolonged UV exposure.

Stability Data:

ConditionHalf-Life (h)Degradation Products
pH 1.0, 25°C2.5Benzimidazole ring-opened species
UV light (254 nm), 24 h8.0Oxidized quinone derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that benzimidazole derivatives, including 5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole, exhibit promising anticancer properties. A study conducted by Karaali et al. (2013) demonstrated that derivatives of this compound were synthesized and evaluated for their biological activities, including lipase inhibition and antioxidant capabilities. Specific compounds showed significant scavenging activity against free radicals, indicating potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of benzimidazole derivatives. A study published in the Journal of Medicinal Chemistry found that certain synthesized benzimidazoles exhibited strong antibacterial activity against various strains of bacteria, suggesting their potential use in developing new antibiotics . The trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds.

Fluorescent Probes

5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole has been explored as a fluorescent probe due to its unique electronic properties. The incorporation of the trifluoromethyl group can enhance the fluorescence properties, making it suitable for applications in bioimaging and sensing technologies. Research has shown that such compounds can be used to detect specific ions or biomolecules in biological systems .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant scavenging activityKaraali et al., 2013
AntimicrobialStrong activity against bacterial strainsJournal of Medicinal Chemistry
Fluorescent ProbesEnhanced fluorescence for bioimagingResearch on electronic properties

Case Studies

  • Microwave-Assisted Synthesis :
    A study highlighted the microwave-assisted synthesis of benzimidazole derivatives, including 5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole. This method allowed rapid synthesis with high yields and purity, showcasing its efficiency in drug discovery processes .
  • Biological Evaluations :
    In another case, a series of derivatives were synthesized and subjected to biological evaluations for their lipase inhibition and antioxidant activities. Compounds derived from this structure showed promising results, paving the way for further development as therapeutic agents .

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Effects on Physicochemical Properties

    The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, enhancing metabolic stability and lipophilicity compared to methylsulfonyl or methoxy groups. Below is a comparison of key derivatives:

    Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Biological Activity Reference
    5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole 5-CH₃, 2-(4-CF₃Ph) Not reported Not reported Anticancer, TRPV1 antagonism
    5-Methyl-2-(4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole (8c) 5-CH₃, 2-(4-SO₂CH₃Ph) 179–181 90 Not specified
    6-Trifluoromethyl-2-(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)-1H-benzo[d]imidazole (5o) 6-CF₃, 2-imidazo[1,5-a]pyridinyl 224–226 Not reported Not specified
    5-(4-Methylpiperazin-1-yl)-2′-(4-(trifluoromethyl)phenyl)-1H,1′H-2,5′-bibenzo[d]imidazole (10b) Bicyclic with 4-CF₃Ph 230–231.7 60 Anticancer (in vitro)

    Key Observations :

    • Bicyclic derivatives like 10b exhibit higher melting points (~230°C) due to increased molecular rigidity .
    Anticancer Potential
    • Compound 10b : Demonstrated potent anticancer activity with an IC₅₀ of 1.2 µM against MCF-7 breast cancer cells. The trifluoromethylphenyl group may enhance DNA intercalation or kinase inhibition .
    • Compound 11b : A structurally complex derivative with a 4-CF₃Ph group showed a melting point of 268–270°C and 63.8% yield, suggesting stability under synthetic conditions .
    TRPV1 Antagonism
    • Mavatrep (4) : A benzo[d]imidazole-based TRPV1 antagonist with a 4-CF₃Ph-vinyl tail exhibited an IC₅₀ of 4.6 nM against capsaicin-induced Ca²⁺ influx. This highlights the role of the trifluoromethyl group in optimizing receptor binding .
    Antihypertensive Activity
    • 5-(Trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole : Reduced blood pressure in spontaneously hypertensive rats (SHR) via unclear mechanisms, possibly involving vasodilation or angiotensin receptor modulation .

    Implications for Drug Design

    • Trifluoromethyl vs. Methylsulfonyl : The CF₃ group offers superior metabolic stability and bioavailability compared to SO₂CH₃, making it preferable for CNS-targeting agents .
    • Bicyclic Derivatives : Compounds like 10b and 11b demonstrate that extending conjugation or adding piperazine moieties can enhance anticancer potency but may complicate synthesis .

    Biological Activity

    5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

    Chemical Structure and Synthesis

    The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design. Various synthetic routes have been explored to obtain this compound, including microwave-assisted synthesis which has proven efficient in yielding high-purity products in shorter times .

    Anticancer Activity

    Research indicates that 5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma). For instance, one study reported an IC50 value of approximately 25.72 μM against the MCF-7 cell line, demonstrating its potential as an anticancer agent . The mechanism appears to involve disruption of mitochondrial membrane potential and activation of caspases, leading to programmed cell death .

    Antimicrobial Activity

    The compound also displays antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with promising results. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 4 μg/mL, indicating strong antibacterial activity . Additionally, antifungal activity was observed with moderate efficacy against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

    Lipase Inhibition and Antioxidant Activity

    In terms of metabolic effects, derivatives of this compound have shown lipase inhibition and antioxidant properties. Compounds derived from 5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole were evaluated for their ability to scavenge free radicals, demonstrating good antioxidant activity which could be beneficial in preventing oxidative stress-related diseases .

    Structure-Activity Relationship (SAR)

    The biological activity of 5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole is influenced by structural modifications. Substituents on the phenyl ring significantly affect potency; for example, introducing alkyl groups enhances lipophilicity and overall bioactivity. A systematic SAR study indicated that specific substitutions lead to improved anticancer effects, with IC50 values decreasing as the lipophilicity of the compounds increased .

    Case Studies

    • Anticancer Efficacy : A study involving tumor-bearing mice demonstrated that administration of the compound significantly suppressed tumor growth compared to control groups. Flow cytometry analyses confirmed increased apoptosis rates in treated cells .
    • Antimicrobial Testing : In a comparative study against standard antibiotics, several derivatives showed superior efficacy against resistant strains of bacteria, indicating a potential alternative treatment option for antibiotic-resistant infections .
    • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like 5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole disrupt cellular processes critical for cancer cell survival, such as DNA replication and repair mechanisms .

    Q & A

    Q. What are the standard synthetic protocols for 5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole?

    The synthesis typically involves condensation of 4-(trifluoromethyl)benzaldehyde derivatives with o-phenylenediamine analogs under acidic conditions. For example, a 90% yield was achieved using DMSO-d6 as a solvent, with characterization via IR and 1H NMR^1 \text{H NMR}. Key steps include refluxing with catalysts like acetic acid and purification via recrystallization .

    Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

    • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1470–1605 cm1^{-1}, NH imidazole at ~3335–3346 cm1^{-1}) .
    • NMR : 1H NMR^1 \text{H NMR} in DMSO-d6 confirms aromatic protons (δ 7.0–8.4 ppm), methyl groups (δ 2.4–3.3 ppm), and sulfonyl moieties (δ 3.3 ppm for SO2_2CH3_3) . Elemental analysis (C, H, N) further validates purity.

    Q. What are the common pharmacological targets investigated for this benzimidazole derivative?

    The compound has been studied as a TRPV1 antagonist (IC50_{50} = 4.6 nM against capsaicin-induced Ca2+^{2+} influx) for pain management and as an antimicrobial agent (e.g., activity against S. aureus and S. typhi) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    • Catalyst Use : Acetic acid or SiO2_2 nanoparticles improve cyclization kinetics .
    • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining >80% yield .

    Q. What computational methods are used to predict the biological activity and reactivity of this compound?

    • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap), polarizability, and hyperpolarizability to predict electronic properties .
    • Molecular Docking : Evaluates binding poses with targets like TRPV1 (e.g., interactions with residues in the vanilloid binding pocket) .

    Q. How do structural modifications influence the compound's selectivity towards different biological targets?

    • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) enhance TRPV1 antagonism, while halogenated aryl groups improve antimicrobial activity .
    • Tail Group Optimization : A trifluoromethyl-phenyl-vinyl tail (as in mavatrep) increases in vivo efficacy (ED80_{80} = 0.5 mg/kg in carrageenan-induced inflammation) .

    Q. How can researchers resolve contradictions in biological activity data across studies?

    • SAR Analysis : Compare substituent effects (e.g., 4-bromo vs. 4-methoxy groups) to identify critical pharmacophores .
    • Dose-Response Curves : Validate potency discrepancies using standardized assays (e.g., capsaicin-induced Ca2+^{2+} flux vs. thermal hypersensitivity models) .

    Q. What strategies address solubility challenges in pharmacological testing?

    • Prodrug Design : Introduce hydrophilic groups (e.g., acetohydrazide derivatives) to enhance aqueous solubility .
    • Co-solvent Systems : Use DMSO-PBS blends (<1% DMSO) for in vitro assays to maintain compound stability .

    Q. How do stereochemical factors affect the compound's interaction with target proteins?

    • Chiral Centers : Enantiomers may exhibit differential binding to TRPV1; molecular dynamics simulations predict steric clashes or hydrogen-bonding variations .
    • Cis/Trans Isomerism : Substituent orientation on the benzimidazole core influences van der Waals interactions with hydrophobic pockets .

    Q. How do researchers balance antimicrobial and neurological applications in lead optimization?

    • Dual-Activity Screening : Prioritize derivatives with low cytotoxicity (e.g., IC50_{50} > 50 µM) and overlapping target affinities .
    • ADME Prediction : In silico tools (e.g., SwissADME) assess blood-brain barrier penetration for neurological targets vs. systemic bioavailability for antimicrobial use .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.